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Introduction

EDIO048 is a first-in-class, orally administered "soft drug" designed to treat pediatric
cryptosporidiosis, a diarrheal disease caused by the protozoan parasites Cryptosporidium
parvum and Cryptosporidium hominis.[1][2] Developed by Novartis, EDI048 is a potent and
selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (P1(4)K), an enzyme
essential for parasite membrane synthesis and replication.[1][2] Its "soft drug” design allows for
high concentrations in the gastrointestinal tract, the site of infection, while minimizing systemic
exposure through rapid metabolism in the liver.[1][2][3] This targeted approach aims to provide
a safe and effective treatment for vulnerable pediatric populations.[3]

These application notes provide a summary of the in vitro properties of EDI048 and detailed
protocols for its study in a laboratory setting.

Data Presentation
In Vitro Activity of EDI048
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Parameter Species/Cell Line Value Reference
P1(4)K Inhibition o
Cryptosporidium 3.3nM [4]
(IC50)
Cytopathic Effect C. parvum in HCT-8
47 nM [4]

(EC50)

cells

C. hominis in HCT-8
cells

50 nM

[4]

Parasiticidal Activity

C. parvum

27 nM (max activity)

[4]

In Vitro Metaboli | pi Kineti t EDI0AS

Parameter System Value Reference
Metabolism Half-life )
Human Hepatocytes <3 min [4]

(t'2)
Plasma Protein

o Human 95.3% [4]
Binding
Dog 96.3% [4]

Signaling Pathway

EDI048 acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[5] This enzyme is

crucial for the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate

(P14P), a key component of cellular membranes and a regulator of membrane trafficking. By

inhibiting P1(4)K, EDI048 disrupts parasite membrane synthesis, which is vital for its replication

and survival.[1]
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Caption: Mechanism of action of EDI048.
Experimental Protocols

Cryptosporidium in vitro Culture and Infection of HCT-8
Cells

This protocol describes the propagation of Cryptosporidium parvum or hominis in the human
ileocecal adenocarcinoma cell line HCT-8.

Materials:

e HCT-8 cells (ATCC CCL-244)
* RPMI-1640 medium

o Fetal Bovine Serum (FBS)

e L-glutamine

» HEPES buffer

o Cryptosporidium oocysts

e 10 mM HCI

e 200 pM sodium taurocholate
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e Phosphate-buffered saline (PBS)
e Trypsin-EDTA
Procedure:

o Cell Culture: Maintain HCT-8 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-
glutamine, and 15 mM HEPES at 37°C in a 5% CO2 incubator. Passage cells every 2-3
days.

o Oocyst Preparation: To promote excystation, pre-treat Cryptosporidium oocysts with 10 mM
HCI for 10 minutes at 37°C, followed by incubation with 200 uM sodium taurocholate for 10
minutes at 15°C.[6]

¢ Infection: Seed HCT-8 cells in 96-well plates to achieve 60-80% confluency. Add the pre-
treated oocysts to the wells at a desired multiplicity of infection (e.g., 1075 oocysts/well).[6]

e [ncubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for
parasite invasion.[6]

e Washing: After the infection period, gently wash the cell monolayers with PBS to remove
unexcysted oocysts and free sporozoites.[6]

e Drug Treatment: Add fresh culture medium containing serial dilutions of EDI048 or vehicle
control (DMSO) to the infected cells.
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Caption: Experimental workflow for in vitro infection.

Cytopathic Effect (CPE) Assay

This assay indirectly measures the anti-cryptosporidial activity of EDI048 by quantifying the
viability of the host HCT-8 cells.

Materials:
 Infected HCT-8 cells treated with EDI048 (from Protocol 1)

o CellTiter-Glo® 2.0 Assay kit (or similar ATP-based viability assay)
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Luminometer

Procedure:

Incubation: Following 48 hours of incubation with EDI048, allow the 96-well plates to
equilibrate to room temperature.

Reagent Addition: Add CellTiter-Glo® 2.0 reagent to each well according to the
manufacturer's instructions.

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2
minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the
luminescent signal.

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The reduction in cytopathic effect (i.e., increased cell viability) is proportional
to the anti-cryptosporidial activity of EDI048. Calculate EC50 values by plotting the
luminescence signal against the log of the EDI048 concentration.

PI(4)K Inhibition Assay

This biochemical assay measures the direct inhibitory effect of EDI048 on Cryptosporidium
PI(4)K activity.

Materials:

Recombinant Cryptosporidium PI(4)K enzyme
P1(4)P substrate

ATP

Kinase assay buffer

ADP-Glo™ Kinase Assay kit (or similar)

Luminometer
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Procedure:

Reaction Setup: In a 96-well plate, combine the PI1(4)K enzyme, PI(4)P substrate, and kinase
assay buffer.

Inhibitor Addition: Add serial dilutions of EDI048 or vehicle control to the reaction wells and
pre-incubate for 10 minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 1 hour at
room temperature.

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using
the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves
adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

Measurement: Measure the luminescence, which is proportional to the amount of ADP
generated and thus the PI(4)K activity.

Data Analysis: Calculate the percent inhibition of PI(4)K activity at each EDI048
concentration and determine the IC50 value.

In Vitro Metabolism Assay using Human Liver
Microsomes or Hepatocytes

This protocol assesses the metabolic stability of EDI048.

Materials:

Cryopreserved human liver microsomes or hepatocytes
NADPH regenerating system (for microsomes)
Incubation buffer (e.g., potassium phosphate buffer)
EDI048

Acetonitrile (for reaction quenching)
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e LC-MS/MS system
Procedure:

o Preparation: Thaw the cryopreserved microsomes or hepatocytes according to the supplier's
instructions. Prepare the incubation mixture containing the buffer and either the microsomes
and NADPH regenerating system or the hepatocyte suspension.

e Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
o |nitiate Reaction: Add EDI048 to the mixture to start the metabolic reaction.

o Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of
the reaction mixture and quench the reaction by adding cold acetonitrile.

o Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the
supernatant for analysis.

o LC-MS/MS Analysis: Quantify the remaining concentration of EDI048 in the supernatant at
each time point using a validated LC-MS/MS method.

o Data Analysis: Plot the natural logarithm of the percentage of remaining EDI048 against
time. The slope of the linear regression line corresponds to the elimination rate constant,
from which the in vitro half-life (t%2) can be calculated.
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Caption: Workflow for in vitro metabolism assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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